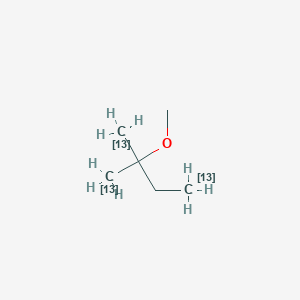

2-methoxy-2-(113C)methyl(1,4-13C2)butane

Description

Significance of Stable Isotopes in Elucidating Complex Chemical and Biochemical Processes

The use of stable isotopes has revolutionized our understanding of metabolism, reaction mechanisms, and molecular interactions. symeres.comacs.org By introducing a labeled molecule into a system, researchers can follow its transformation, identify its metabolic products, and measure the rates of various biochemical reactions. nih.gov This approach, often referred to as isotopic tracer methodology, provides a dynamic view of physiological and chemical processes that would otherwise be impossible to observe. nih.govhumankinetics.com

Carbon is the fundamental building block of organic chemistry and life. While Carbon-12 (¹²C) is the most abundant isotope, Carbon-13 (¹³C) accounts for about 1.1% of all naturally occurring carbon. isotope-amt.com Enriching organic molecules with ¹³C offers several key advantages. These labeled compounds are chemically identical to their unlabeled counterparts, ensuring they behave in the same way within a biological or chemical system. The increased mass of ¹³C allows for clear differentiation by mass spectrometry, and its nuclear spin makes it detectable by NMR spectroscopy, providing detailed structural information. moravek.comnih.gov This non-radioactive nature makes ¹³C-labeled compounds safe for use in a variety of research settings.

Isotopic labeling provides a wealth of analytical benefits across various scientific disciplines. In drug development, it is crucial for studying absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. musechem.com In metabolomics, it aids in identifying and quantifying metabolites, offering insights into cellular function and disease states. isotope-amt.comrsc.org Environmental science utilizes stable isotopes to trace the flow of nutrients and pollutants through ecosystems. musechem.com The primary analytical techniques that leverage isotopic labeling are:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio, allowing for the precise detection and quantification of isotopically labeled molecules and their metabolic products. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects the unique magnetic properties of certain atomic nuclei, such as ¹³C. wikipedia.orgmoravek.com This provides detailed information about the structure of a molecule and the position of the isotopic label. nih.gov

Contextualization of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane within Isotopic Tracer Methodologies

The specifically labeled ether, 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane, serves as a specialized tool within the broader field of isotopic tracer studies. Its unique structure and isotopic placement make it particularly valuable for certain research applications.

The synthesis and use of labeled ethers have a history rooted in the need to understand their chemical reactivity and metabolic fate. Early work focused on simpler ethers, often labeled with radioactive isotopes like Carbon-14, to trace their pathways in chemical reactions. acs.org The development of synthetic methods like the Williamson ether synthesis has been fundamental in creating a wide variety of ethers, including those with specific isotopic labels. libretexts.orgopenstax.orgmasterorganicchemistry.com This synthesis involves the reaction of an alkoxide with a primary alkyl halide and is a versatile method for preparing both symmetrical and unsymmetrical ethers. openstax.orgmasterorganicchemistry.com More recent advancements have focused on creating ethers with stable isotopes for applications in fields like drug metabolism and mechanistic studies, where safety and detailed structural analysis are paramount. nih.govacs.org

The compound 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane is a branched ether with selective ¹³C labeling at specific positions. This precise placement of isotopes is a key feature, allowing researchers to track the fate of specific carbon atoms within the molecule during chemical or biological transformations.

Structural and Isotopic Details:

| Feature | Description |

| Parent Structure | 2-methoxy-2-methylbutane |

| Isotopic Labels | Carbon-13 (¹³C) |

| Labeling Positions | The methyl group attached to the second carbon (C-2), and the first and fourth carbons of the butane (B89635) chain. |

This specific labeling pattern provides distinct analytical advantages. For instance, in metabolic studies, the cleavage of the ether bond or the breakdown of the carbon skeleton can be precisely monitored by observing the distribution of the ¹³C labels in the resulting metabolites. This level of detail is invaluable for elucidating complex metabolic pathways and reaction mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(113C)methyl(1,4-13C2)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZJRWJGKQPSFL-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([13CH3])([13CH3])C[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745704 | |

| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-77-2 | |

| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of 2 Methoxy 2 113c Methyl 1,4 13c2 Butane

Methodologies for Regioselective Carbon-13 Incorporation

Regioselective labeling is the cornerstone of synthesizing this isotopologue, ensuring that the ¹³C atoms are placed exclusively at the designated positions: one on the methyl carbon of the tertiary butyl group, and the other two at the C1 and C4 positions of the butane (B89635) backbone. nih.gov

The synthesis fundamentally relies on the use of starting materials that are already enriched with carbon-13 at the desired locations. wikipedia.org This precursor-based approach is the most direct way to control the isotopic composition of the final molecule.

Methoxy (B1213986) and Methyl Moieties: The introduction of the ¹¹³C-labeled methyl group (C(CH₃)₃) and the unlabeled methoxy group (-OCH₃) typically involves isotopically labeled methylating agents. For the labeled methyl group, a common precursor is [¹³C]methyl iodide or a similar [¹³C]methyl-bearing reagent. nih.gov This is then incorporated into the tert-pentyl structure. The unlabeled methoxy group is derived from a non-labeled methanol (B129727) or methoxide (B1231860) source.

Butane Moiety: The core butane structure with ¹³C at the terminal positions is constructed using a precursor such as Butane-1,4-¹³C₂. sigmaaldrich.com This commercially available starting material, with a specified isotopic purity of approximately 99 atom % ¹³C, ensures that the labels are correctly positioned at the ends of the four-carbon chain. sigmaaldrich.com This labeled butane derivative is then chemically modified to create a suitable intermediate for the subsequent etherification reaction. This may involve creating a Grignard reagent or an alkyl halide from the labeled butane. google.com

| Precursor | Labeled Moiety | Isotopic Purity |

| [¹³C]Methyl Iodide | C-2 Methyl Group | >99% |

| Butane-1,4-¹³C₂ | Butane Backbone (C1, C4) | ~99% |

| Methanol (unlabeled) | Methoxy Group | Natural Abundance |

Once the isotopically labeled precursors are obtained, they must be assembled into the final branched ether structure, 2-methoxy-2-methylbutane. nist.govnist.gov The key challenge is to perform this synthesis without scrambling or losing the isotopic labels.

One of the most effective methods for constructing ethers, particularly from tertiary alcohols or their corresponding alkyl halides, is the Williamson ether synthesis or related Sₙ2-type reactions. masterorganicchemistry.com However, due to the tertiary nature of the carbon atom where the ether linkage is formed, direct Sₙ2 reactions are hindered. masterorganicchemistry.com

A more viable approach involves the reaction of a tertiary alkoxide with a methylating agent or, conversely, the reaction of a tertiary alkyl halide with a methoxide. Given the structure of the target molecule, a common route would involve creating a tertiary alcohol intermediate, such as 2-methyl-2-butanol (B152257) labeled with ¹³C at the C1 and C4 positions of the butyl chain and at the other methyl group. This alcohol is then deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. libretexts.org The subsequent reaction with unlabeled methyl iodide would yield the final ether.

Alternatively, alkoxymercuration-demercuration provides a reliable method for the Markovnikov addition of an alcohol to an alkene, which can be adapted for ether synthesis. libretexts.orgmasterorganicchemistry.com In this context, one could synthesize a labeled alkene, 2-methyl-1-butene (B49056) (with ¹³C labels derived from the original butane-1,4-¹³C₂), and react it with methanol in the presence of a mercury salt like mercury(II) acetate, followed by demercuration with sodium borohydride. masterorganicchemistry.com This ensures the formation of the tertiary ether with high regioselectivity and isotopic fidelity.

The synthesis of multiply-labeled isotopic compounds is fraught with challenges that can impact both the final yield and the isotopic purity.

Cost and Availability of Precursors: Highly enriched ¹³C-labeled starting materials are expensive, which makes optimizing reaction yields crucial. nih.govrsc.org The limited commercial availability of complex labeled precursors may also necessitate their custom synthesis. osti.gov

Isotopic Scrambling: A major challenge is preventing the migration of isotopic labels to unintended positions within the molecule, a phenomenon known as isotopic scrambling. researchgate.net This can occur under harsh reaction conditions or through certain side reactions. Careful selection of synthetic pathways and reaction conditions, such as using milder reagents and lower temperatures, is essential to maintain isotopic fidelity. google.com

Purification Difficulties: The final labeled product must be separated from any unlabeled or partially labeled byproducts, as well as from unreacted starting materials. The chemical similarity between these species can make purification complex. nih.gov

Innovations to overcome these challenges include the development of more selective and high-yielding reactions and the use of advanced purification techniques to ensure the final product meets the required specifications for both chemical and isotopic purity. rsc.orgrsc.org

Purification and Isolation of Isotopic Analogues

After synthesis, the crude reaction mixture contains the desired labeled compound along with various impurities. A rigorous purification protocol is required to isolate 2-methoxy-2-(113C)methyl(1,4-13C2)butane to a high degree of purity.

Chromatography is the principal method for purifying isotopically labeled compounds. The choice of technique depends on the physical properties of the compound, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC): For non-volatile compounds, preparative HPLC is a powerful tool for achieving high purity. swisslabs.euzeochem.com By selecting an appropriate stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase, the target compound can be effectively separated from closely related impurities. nih.govnih.gov

Gas Chromatography (GC): For volatile compounds like ethers, preparative GC can be employed. The sample is vaporized and passed through a column, and fractions corresponding to the desired product are collected as they elute.

Column Chromatography: Traditional column chromatography using silica (B1680970) gel or alumina (B75360) is often used as a preliminary purification step to remove major impurities before final purification by HPLC or GC.

The final and most critical step is to verify the identity, chemical purity, and isotopic enrichment of the synthesized compound. A combination of spectroscopic and spectrometric techniques is employed for this comprehensive analysis. wikipedia.orgnih.gov

| Analytical Technique | Purpose | Key Findings |

| ¹³C NMR | Confirms location of ¹³C labels | Enhanced signals at specific C1, C4, and C2-methyl positions. |

| ¹H NMR | Confirms chemical structure | Spectrum matches standard for 2-methoxy-2-methylbutane. |

| HRMS | Confirms molecular weight and isotopic enrichment | Molecular ion peak shifted by +3 m/z. |

| GC-MS / LC-MS | Assesses chemical purity and separates from impurities | Single peak for the pure compound. nih.govnih.gov |

| IRMS | Quantifies isotopic enrichment ratio | Confirms high atom % ¹³C at labeled positions. core.ac.uk |

This rigorous process of synthesis, purification, and assessment ensures the production of high-quality this compound, suitable for its intended use in sensitive analytical applications.

Advanced Spectroscopic and Analytical Characterization of Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane. It provides unambiguous evidence of the locations of the ¹³C isotopes within the molecular framework.

Carbon-13 NMR Chemical Shift Analysis of Labeled Positions

Carbon-13 (¹³C) NMR spectroscopy directly observes the carbon backbone of the molecule, making it an indispensable technique for identifying the sites of isotopic enrichment. In an unlabeled 2-methoxy-2-methylbutane molecule, the different carbon environments result in a distinct number of signals in the ¹³C NMR spectrum. The introduction of ¹³C isotopes at specific positions in 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane leads to significant enhancement of the corresponding signals, confirming the successful incorporation of the labels.

The chemical shifts (δ) in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. The presence of the electronegative oxygen atom in the methoxy (B1213986) group significantly influences the chemical shifts of nearby carbons. For the parent compound, 2-methoxy-2-methylbutane, the carbon of the methoxy group and the quaternary carbon to which it is attached exhibit characteristic downfield shifts.

In the isotopically labeled analogue, the signals corresponding to the ¹³C-enriched positions will be markedly more intense. Specifically, the signal for the labeled methyl carbon and the signals for the C1 and C4 carbons of the butane (B89635) chain will be prominent. The expected chemical shift ranges for the carbon atoms in the unlabeled 2-methoxy-2-methylbutane structure provide a reference for assigning the signals in the labeled compound. For instance, typical ¹³C NMR chemical shifts for similar ethers and alkanes suggest that the methoxy carbon would appear in the range of 50-70 ppm, while the aliphatic carbons would resonate at higher fields (lower ppm values). docbrown.infoyoutube.com The specific labeling pattern of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane is designed for applications where tracking these specific carbon atoms is crucial, such as in metabolic or mechanistic studies.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2-methoxy-2-methylbutane

| Carbon Position | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-O¹³CH₃) | 50 - 70 |

| Quaternary Carbon (C2) | 70 - 80 |

| Labeled Methyl Carbon (¹³CH₃) | 20 - 30 |

| Methylene (B1212753) Carbon (C3) | 30 - 40 |

| Labeled Butane Carbons (C1, C4) | 10 - 20 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

DEPT and 2D NMR Techniques for Structural Elucidation and Isotopic Connectivity

To further refine the structural assignment and confirm the connectivity of the carbon skeleton, Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments are utilized. DEPT-135 and DEPT-90 experiments are particularly useful for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups give negative signals. Quaternary carbons are not observed in DEPT spectra. This allows for the unambiguous identification of the labeled methyl and the methylene carbons within the butane chain.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide information about the connectivity between protons and carbons. An HSQC experiment correlates the chemical shifts of protons directly attached to carbons, while an HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). These experiments are instrumental in confirming the precise location of the ¹³C labels by establishing their relationship with the surrounding protons in the molecule. For instance, an HMBC correlation between the protons of the methoxy group and the labeled quaternary carbon would definitively confirm the isotopic enrichment at that site.

Quantitative NMR for Determination of Isotopic Enrichment Levels

Quantitative NMR (qNMR) is a powerful method for determining the level of isotopic enrichment with high precision. acs.org By carefully controlling experimental parameters such as relaxation delays and using an internal standard, the integrals of the signals in the ¹³C NMR spectrum can be used to quantify the amount of ¹³C at each labeled position relative to the naturally abundant ¹³C signals or to the total number of molecules. slu.se For 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane, qNMR would be used to verify that the enrichment at the specified methyl and butane positions meets the desired specifications for its intended use as a tracer.

Mass Spectrometry (MS) for Isotopic Composition and Molecular Integrity

Mass spectrometry (MS) provides complementary information to NMR by directly measuring the mass-to-charge ratio of the molecule and its fragments. This technique is essential for confirming the isotopic composition and ensuring the molecular integrity of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Purity

Table 2: Molecular Weight Comparison

| Compound | Molecular Formula | Exact Mass (Da) |

| 2-methoxy-2-methylbutane | C₆H₁₄O | 102.1045 |

| 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane | C₃¹³C₃H₁₄O | 105.1146 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Isotopic Profiling

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for assessing the chemical purity of volatile compounds like 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane. The gas chromatogram will indicate the presence of any impurities, while the mass spectrometer provides mass spectra for each separated component.

In the context of isotopic analysis, GC/MS can be used to create an isotopic profile of the compound. The mass spectrum of the labeled compound will show a molecular ion peak corresponding to the increased mass due to the ¹³C isotopes. Fragmentation patterns in the mass spectrum can also provide structural information and further confirm the locations of the labels. For example, the fragmentation of the ether linkage would produce characteristic ions, and the masses of these fragments would reflect the presence of the ¹³C labels in specific parts of the molecule.

Isotope Ratio Mass Spectrometry (IRMS) for Subtle Isotopic Fractionation Analysispnnl.govwikipedia.orgthermofisher.comthermofisher.com

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and precise analytical technique used to measure the relative abundance of stable isotopes in a sample. wikipedia.org It is particularly suited for detecting subtle variations in isotopic ratios that arise from natural or artificial enrichment, as is the case with 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane. The high precision of IRMS allows for the quantification of minute isotopic fractionation associated with physical, chemical, and biological processes. pnnl.gov

The most common configuration for analyzing specific organic compounds is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ut.eeresearchgate.net In this setup, the ¹³C-labeled butane derivative is first injected into a gas chromatograph (GC) to separate it from any impurities. The purified compound is then combusted online in a reactor, converting all organic carbon into carbon dioxide (CO₂) gas. This CO₂ is subsequently introduced into the IRMS.

Inside the mass spectrometer, the CO₂ is ionized, and the resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio (m/z). ut.ee The instrument uses multiple detectors, typically Faraday cups, to simultaneously measure the ion beams corresponding to different isotopologues of CO₂, primarily those with masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46. thermofisher.com This allows for a highly precise determination of the ¹³C/¹²C ratio.

The results are expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). The significant enrichment in the labeled positions of 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane results in a dramatically high δ¹³C value compared to its unlabeled counterpart, which exhibits natural abundance levels. thermofisher.com The precision of modern IRMS instruments can be better than 0.2‰, enabling detailed studies of isotopic distribution and fractionation. thermofisher.comthermofisher.com

Research Findings: In a hypothetical analysis of 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, GC-IRMS would be employed to confirm the bulk ¹³C enrichment. The analysis would reveal a very high positive δ¹³C value, reflecting the incorporation of three ¹³C atoms. Furthermore, by coupling IRMS with pyrolysis or specific fragmentation techniques, it would be possible to analyze the intramolecular distribution of the isotopes, confirming the specific labeling at the C1, C4, and the tertiary methyl positions. This provides an unparalleled level of detail about the isotopic composition of the molecule.

Table 1: Comparative IRMS Data for Isotopically Labeled and Unlabeled 2-Methoxy-2-methylbutane

| Compound | Isotopic Labeling | Measured δ¹³C (‰ vs. VPDB) | Precision (Standard Deviation, ‰) |

|---|---|---|---|

| 2-methoxy-2-methylbutane | Natural Abundance | -28.5 | 0.15 |

| 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane | ¹³C at C1, C4, and 2-methyl | +55,000 | 0.20 |

Ancillary Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Validationfiveable.meyoutube.com

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. rsc.org It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. rsc.org This absorption pattern creates a unique spectral fingerprint. For 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, IR spectroscopy serves as a straightforward and effective method to validate the presence of the core ether functional group and the alkane-like hydrocarbon framework. libretexts.org

The most diagnostic absorption for an ether is the C-O-C asymmetric stretching vibration, which produces a strong and prominent band in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comlibretexts.org For dialkyl ethers, this peak is generally observed around 1150-1070 cm⁻¹. spectroscopyonline.com The spectrum would also be characterized by strong absorptions corresponding to C-H bond stretching from the methyl and ethyl groups, which appear just below 3000 cm⁻¹. fiveable.medocbrown.info

Crucially, the absence of certain peaks is as informative as their presence. A properly synthesized sample of the target compound would show no broad absorption band in the 3600-3200 cm⁻¹ region, confirming the absence of an alcohol's O-H group. youtube.com Similarly, the lack of a very strong absorption between 1700 and 1800 cm⁻¹ confirms the absence of a carbonyl (C=O) group, ruling out ester or ketone functionalities. youtube.comlibretexts.org

The introduction of ¹³C isotopes into the molecular structure will theoretically shift the vibrational frequencies of the associated bonds (¹³C-O and ¹³C-¹³C) to slightly lower wavenumbers due to the heavier mass of the ¹³C atom. However, these shifts are often subtle and may be difficult to resolve from the main absorption bands in a standard IR spectrum. Therefore, the primary role of IR analysis in this context is the confirmation of the principal functional groups.

Table 2: Characteristic Infrared Absorption Bands for 2-Methoxy-2-methylbutane

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2975-2845 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |

| 1470-1370 | C-H Bend | Alkane (CH₃, CH₂) | Medium |

| 1140-1070 | C-O-C Asymmetric Stretch | Dialkyl Ether | Strong |

| Absence of 3600-3200 | O-H Stretch | Alcohol | N/A |

| Absence of 1800-1700 | C=O Stretch | Carbonyl (Ester, Ketone) | N/A |

Application in Organic Reaction Mechanism Elucidation Using Kinetic Isotope Effects

Theoretical Framework of Carbon-13 Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org This phenomenon arises primarily from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu Heavier isotopes, such as ¹³C, form stronger bonds and have lower zero-point vibrational energies compared to their lighter ¹²C counterparts. gdut.edu.cnlibretexts.org Consequently, more energy is typically required to break a bond to a heavier isotope, leading to a slower reaction rate. wikipedia.org The ¹³C KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k₁₂) to that of the heavier isotope (k₁₃).

Significant primary KIEs are generally interpreted as evidence that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. libretexts.orgacs.org Conversely, small or negligible KIEs often suggest that the bond to the labeled atom is not significantly altered during the rate-limiting step.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds undergoing transformation.

Primary ¹³C KIEs : These are observed when a carbon-carbon (C-C) or carbon-oxygen (C-O) bond to the labeled ¹³C atom is broken or formed in the rate-determining step. libretexts.org For bond cleavage, the KIE is typically "normal" (k₁₂/k₁₃ > 1), with values often ranging from 1.02 to 1.06. nih.gov The magnitude of the primary KIE can provide information about the transition state structure; a more "product-like" transition state with significant bond breaking generally exhibits a larger KIE. In the context of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane, a significant KIE at the C2 position (the quaternary carbon) or the methoxy (B1213986) carbon would indicate that either a C-C or C-O bond at that position is breaking in the rate-limiting step.

Secondary ¹³C KIEs : These effects occur when the isotopically labeled atom is not directly involved in the bond-breaking or bond-forming event of the rate-determining step. wikipedia.orgprinceton.edu Secondary KIEs are typically much smaller than primary KIEs and can be either normal (k₁₂/k₁₃ > 1) or "inverse" (k₁₂/k₁₃ < 1). wikipedia.org They often arise from changes in the hybridization state of the carbon atom during the reaction. For example, a change from sp³ to sp² hybridization at the labeled carbon in the transition state typically results in a small, normal secondary KIE, while a change from sp² to sp³ results in an inverse effect. wikipedia.org For the title compound, a secondary KIE might be observed at one of the labeled methyl carbons if a reaction occurs elsewhere in the molecule.

Table 1: General Interpretation of ¹³C Kinetic Isotope Effects

| KIE Type | Typical k₁₂/k₁₃ Value | Interpretation |

|---|---|---|

| Primary | > 1.02 | Bond to isotope is broken/formed in the rate-determining step. |

| Secondary | 1.00 - 1.02 | Normal: Change in hybridization (e.g., sp³ → sp²). |

| Secondary | < 1.00 | Inverse: Change in hybridization (e.g., sp² → sp³). |

| No Effect | ~ 1.00 | Bond to isotope is not involved in the rate-determining step. |

Computational chemistry provides a powerful framework for predicting and interpreting experimental KIEs. digitellinc.com Methods such as Density Functional Theory (DFT) are used to model the potential energy surfaces of reactions, allowing for the calculation of vibrational frequencies for reactants and transition states for both isotopologues (¹²C and ¹³C). srce.hr

The theoretical KIE can be calculated from these frequencies. By comparing the computationally predicted KIEs for various proposed mechanisms with the experimentally determined values, chemists can validate or refute mechanistic hypotheses. nih.gov For instance, computational models can distinguish between different transition states, such as those in Sₙ1 versus Sₙ2 reactions, which would be predicted to have different KIE values. nih.gov This synergy between experiment and theory offers a more detailed and robust understanding of the reaction mechanism than either approach could provide alone. nih.gov The use of machine learning algorithms is also an emerging approach to more efficiently predict KIEs and analyze metabolic flux. digitellinc.comnih.gov

Experimental Determination of ¹³C KIEs involving 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane

The experimental measurement of ¹³C KIEs requires precise analytical techniques to determine the isotopic composition of either the reactants at high conversion or the products at low conversion. nih.gov The specific isotopic labeling in 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane allows for targeted analysis of bond transformations at three distinct locations within the molecule.

To determine the KIE, a reaction is typically run with the labeled compound, and the isotopic ratios of the starting material and/or product are measured at various reaction times using techniques like isotope ratio mass spectrometry (IRMS) or quantitative nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnii.ac.jp

For example, in a hypothetical acid-catalyzed hydrolysis of 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane, a large KIE measured at the methoxy carbon would strongly suggest that the C-O bond is cleaved in the rate-determining step, consistent with an Sₙ1-type mechanism involving a stable tertiary carbocation intermediate. Conversely, the absence of a significant KIE at this position would point towards a different rate-limiting step.

Isotopic fractionation is the partitioning of isotopes between two substances or phases. In chemical kinetics, it refers to the enrichment of the heavier isotope in the unreacted starting material as the reaction progresses, because the molecules with the lighter isotope react faster. gdut.edu.cn This change in the isotopic ratio is a direct consequence of the kinetic isotope effect. nih.govresearchgate.netacs.orgsquarespace.com

The analysis of isotopic fractionation for 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane would involve:

Reaction Initiation : The reaction of interest (e.g., elimination, substitution, or rearrangement) is initiated.

Sampling : Aliquots of the reaction mixture are taken at different time intervals (low conversion for product analysis or high conversion for starting material analysis). nih.gov

Isotopic Analysis : The samples are analyzed by a sensitive technique like NMR or GC-MS to determine the ¹³C/¹²C ratio at each of the specifically labeled carbon atoms. nii.ac.jpresearchgate.net

By measuring the degree of fractionation at the methoxy carbon, the quaternary C2 carbon, and the C4 methyl carbon, a detailed picture of the bonding changes in the transition state can be constructed.

Mechanistic Insights into Ether Reactivity and Stability

The application of KIE studies using 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane can provide critical data to understand the factors governing ether reactivity and stability. Ethers are generally unreactive, and understanding the precise mechanisms of their cleavage is fundamental in organic chemistry.

For instance, consider two possible pathways for the cleavage of the C-O bond:

Sₙ1-like Mechanism : In this pathway, the rate-determining step is the departure of the methoxy group to form a tertiary carbocation. A study using the title compound would be expected to show a significant primary ¹³C KIE at the methoxy carbon and potentially at the C2 carbon due to rehybridization from sp³ to sp², but a negligible KIE at the C4 carbon.

Sₙ2-like Mechanism : In a bimolecular substitution, a nucleophile attacks the methoxy carbon as the oxygen-C2 bond breaks. This would result in a primary KIE at the methoxy carbon. The magnitude of the KIE would provide insight into the symmetry of the transition state. wikipedia.org

By comparing the experimental KIEs at the three labeled positions with each other and with computationally predicted values for different plausible mechanisms, researchers can definitively characterize the transition state and elucidate the reaction pathway.

Table 2: Hypothetical ¹³C KIE Data for Mechanistic Elucidation of Ether Cleavage

| Reaction Mechanism | Expected KIE at Methoxy ¹³C | Expected KIE at C2-¹³C | Expected KIE at C4-¹³C | Inferred Rate-Determining Step |

|---|---|---|---|---|

| Sₙ1 | Normal, Primary (>1.02) | Normal, Secondary (~1.01-1.02) | Negligible (~1.00) | C-O bond cleavage to form carbocation. |

| Sₙ2 | Normal, Primary (>1.02) | Negligible (~1.00) | Negligible (~1.00) | Nucleophilic attack at the methoxy group. |

| E2 Elimination | Negligible (~1.00) | Normal, Primary (>1.02) | Normal, Primary (>1.02) | Concerted C-H and C-O bond cleavage. |

This level of mechanistic detail, made possible by strategically labeled compounds like 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane, is crucial for developing more efficient synthetic methodologies and understanding complex chemical and biochemical processes.

Application As a Stable Isotope Tracer in Metabolic and Environmental Pathway Studies

Elucidation of Biotransformation Pathways (Non-Clinical)

In non-clinical research, ¹³C-labeled MTBE is instrumental in detailing the sequence of biochemical reactions that constitute its biotransformation. By introducing the labeled compound into biological systems, scientists can follow the labeled carbon atoms as they are incorporated into a series of downstream metabolites.

The use of ¹³C-labeled compounds is a cornerstone of metabolic research, allowing for the direct observation of carbon flow through metabolic networks. 13cflux.netnih.gov In in vivo studies with non-human subjects, such as rats, the administration of ¹³C-labeled MTBE allows for the tracking of its metabolic fate. nih.gov Because molecules containing ¹³C are treated identically to their unlabeled counterparts by metabolic pathways, they serve as ideal tracers. biorxiv.org

The labeled carbon atoms from the parent compound are distributed throughout the metabolome via synthesis or exchange reactions. 13cflux.net Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to detect the ¹³C signature in various metabolites collected from biological samples like urine. nih.govacs.org This process provides a clear map of the atom transition paths, confirming functional pathways and helping to characterize the enzymes involved. The strategic placement of ¹³C labels in 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane is designed to provide detailed information on the cleavage and transformation of both the methyl and tert-butyl groups of the molecule during metabolism.

A primary application of using ¹³C-labeled MTBE is the definitive identification of its metabolic byproducts. In a study involving rats exposed to [2-¹³C]MTBE, analysis of urine via ¹³C NMR and Gas Chromatography/Mass Spectrometry (GC/MS) identified several key metabolites. nih.gov The major products of biotransformation were found to be 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate. nih.gov

Minor metabolites were also identified, including tert-butyl alcohol (TBA), which is the initial product of MTBE metabolism, along with its conjugates, likely a glucuronide and a sulfate (B86663). nih.govacs.org Additionally, trace amounts of [¹³C]acetone were detected, indicating further oxidation reactions. nih.gov The use of a labeled substrate is critical in these analyses, as it allows metabolites derived from the compound to be distinguished from the complex background of endogenous molecules present in a biological sample. acs.org

Table 1: Urinary Metabolites of ¹³C-Labeled MTBE Identified in a Non-Human in vivo Study

| Metabolite Category | Compound Name | Method of Detection | Reference |

| Major Metabolites | 2-methyl-1,2-propanediol | ¹³C NMR | nih.gov |

| 2-hydroxyisobutyrate | ¹³C NMR | nih.gov | |

| Minor Metabolites | tert-butyl alcohol (TBA) | GC/MS, ¹³C NMR | nih.gov |

| tert-butyl alcohol glucuronide (presumed) | ¹³C NMR | nih.gov | |

| tert-butyl alcohol sulfate (presumed) | ¹³C NMR | nih.gov | |

| [¹³C]acetone | GC/MS | nih.gov |

Beyond identifying pathways, ¹³C-labeled substrates are essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates (fluxes) of intracellular reactions. creative-proteomics.comcortecnet.com ¹³C-MFA is considered a gold standard for quantitatively analyzing the activity of metabolic networks. 13cflux.netcreative-proteomics.com The methodology involves introducing a ¹³C-labeled compound and measuring the isotopic distribution in downstream metabolites over time. frontiersin.org

By applying mathematical models to these labeling patterns, researchers can calculate the absolute or relative fluxes through specific biochemical pathways. frontiersin.orgnih.gov For instance, by administering 2-methoxy-2-(1¹³C)methyl(1,4-¹³C₂)butane and measuring the rate of appearance of labeled carbon in metabolites like 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate, one can quantify the flux through the primary oxidative pathways of MTBE. nih.gov This quantitative data provides a deeper understanding of how an organism processes the compound and how metabolic activity might change in response to different conditions. 13cflux.net

Investigation of Environmental Degradation Mechanisms

Isotopically labeled compounds are also invaluable in environmental science for studying the fate and degradation of contaminants like MTBE in soil and groundwater.

In environmental settings, MTBE can be degraded by naturally occurring microorganisms. Tracing the fate of its carbon atoms is key to understanding these natural attenuation processes. nih.govnih.gov Laboratory microcosm studies, which replicate environmental conditions using sediment and groundwater from a contaminated site, are often employed. nih.govresearchgate.net

In these experiments, a notable phenomenon known as the kinetic isotope effect is observed. Microorganisms preferentially metabolize molecules containing the lighter ¹²C isotope over those with the heavier ¹³C isotope. researchgate.net As a result, as biodegradation proceeds, the remaining pool of MTBE becomes progressively enriched in ¹³C. nih.govnih.gov In one study of anaerobic MTBE degradation, a 20-fold decrease in MTBE concentration corresponded to an increase in the ¹³C content of the remaining MTBE by up to 33.4 per thousand (‰). nih.gov This enrichment pattern serves as strong evidence that biodegradation is occurring, distinguishing it from physical processes like dilution or sorption which cause minimal isotopic change. nih.gov

Table 2: Example of Isotopic Enrichment During Anaerobic MTBE Degradation in a Laboratory Microcosm

| Parameter | Initial State | Final State | Change | Reference |

| MTBE Concentration | High | 20-fold reduction | -95% | nih.gov |

| δ¹³C of MTBE | -28.7‰ | +4.7‰ | +33.4‰ | nih.gov |

Compound-Specific Isotope Analysis (CSIA) is the analytical technique used to measure the stable isotope ratio (e.g., ¹³C/¹²C) of a specific contaminant within an environmental sample. researchgate.netwhiterose.ac.uk This tool has proven highly effective for demonstrating and characterizing the in situ biodegradation of MTBE. nih.govnih.gov By measuring the extent of isotopic enrichment, expressed as an isotopic enrichment factor (ε), scientists can often distinguish between different degradation pathways. researchgate.netnih.gov

Research has shown that the magnitude of carbon isotope fractionation in MTBE is significantly different under anaerobic versus aerobic conditions. nih.gov Anaerobic degradation pathways typically result in much larger enrichment factors compared to aerobic pathways. nih.govnih.gov This allows CSIA to be used as a powerful diagnostic tool at contaminated sites to determine not only if biodegradation is happening, but also the likely metabolic process involved (e.g., aerobic vs. anaerobic). nih.govresearchgate.net

Table 3: Comparison of Carbon Isotopic Enrichment Factors (ε) for MTBE Biodegradation

| Degradation Condition | Isotopic Enrichment Factor (εC) Range (‰) | Reference |

| Aerobic Biodegradation | -0.22 to -2.4 | nih.govnih.govresearchgate.net |

| Anaerobic Biodegradation | -8.10 to -14.6 | nih.govnih.gov |

Assessment of Transformation Products and Environmental Half-lives (focus on carbon fate)

The use of 2-methoxy-2-(113C)methyl(1,4-13C2)butane as a stable isotope tracer provides a powerful tool for elucidating the environmental fate and transformation pathways of the widely recognized gasoline additive, methyl tert-butyl ether (MTBE). By tracking the isotopically labeled carbon atoms, researchers can gain precise insights into the mechanisms of degradation and the distribution of carbon within various transformation products. While specific quantitative data on the environmental half-life of this particular isotopically labeled compound is not extensively documented, the well-studied degradation pathways of MTBE allow for a predictive assessment of the fate of its carbon skeleton.

The environmental persistence of MTBE is significant, particularly in groundwater, where it is known to be relatively resistant to degradation. usgs.gov However, under certain aerobic and anaerobic conditions, MTBE can be transformed through microbial activity. The primary initial step in the biodegradation of MTBE is the cleavage of the ether bond, leading to the formation of tert-butyl alcohol (TBA). acs.orgusgs.gov Given the isotopic labeling in this compound, the resulting TBA would retain the 13C labels at the C1 and C4 positions of the tert-butyl group.

Further metabolism of TBA has been observed, leading to a cascade of downstream products. In studies involving rats and humans, TBA has been shown to metabolize into 2-methyl-1,2-propanediol and subsequently to α-hydroxyisobutyric acid. acs.orgnih.gov Tracing the 13C labels from the parent compound would result in these metabolites also being isotopically labeled, which can be detected and quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Under some conditions, the complete mineralization of MTBE to carbon dioxide has been reported. In laboratory microcosms using uniformly labeled 14C-MTBE, a small percentage was converted to 14CO2 after a seven-month incubation period under both aerobic and anaerobic conditions. usgs.gov For this compound, the 13C labels at the C1 and C4 positions of the butane (B89635) moiety would ultimately be converted to 13CO2, providing a definitive marker for complete degradation.

The environmental half-life of MTBE, and by extension its isotopically labeled analogues, is highly variable and dependent on specific environmental conditions. In the atmosphere, the half-life of MTBE can be as short as three days. usgs.gov However, in groundwater, its persistence is much greater, and natural attenuation processes such as dilution and dispersion often play a more significant role in reducing concentrations than biodegradation. usgs.gov

The strategic placement of the 13C labels in this compound allows for the differentiation of carbon fate from the methoxy (B1213986) group versus the tert-butyl group. This is particularly valuable in mechanistic studies of enzymatic degradation.

Table of Potential Transformation Products and Fates of Labeled Carbons

| Parent Compound | Transformation Product | Predicted 13C Labeling Status | Environmental Significance |

| This compound | tert-Butyl alcohol (TBA) | Labeled at C1 and C4 positions | Primary biodegradation intermediate acs.orgusgs.gov |

| This compound | 2-Methyl-1,2-propanediol | Labeled | Further metabolic breakdown product acs.orgnih.gov |

| This compound | α-Hydroxyisobutyric acid | Labeled | Further metabolic breakdown product acs.orgnih.gov |

| This compound | Carbon Dioxide (CO2) | Labeled (from C1 and C4) | Indicates complete mineralization usgs.gov |

Emerging Methodologies and Future Research Directions

Development of Novel Synthetic Strategies for Complex Isotopic Architectures

The synthesis of molecules with complex isotopic architectures like 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane presents a significant challenge. researchgate.net Traditional synthetic routes often require the development of specific strategies to introduce isotopes at precise locations within a molecule. chemicalsknowledgehub.com Future research will likely focus on more efficient and versatile synthetic methods.

Another emerging strategy is the use of universal ¹³C₂ building blocks, such as ¹³C₂-acetylene derived from calcium carbide (Ca¹³C₂). researchgate.net This approach offers an atom-economical way to introduce two adjacent ¹³C atoms, which could be a key step in constructing the (1,4-¹³C₂)butane portion of the target molecule. The development of new synthetic pathways utilizing such building blocks will be crucial for the efficient synthesis of complex isotopologues. acs.org

Advancements in Spectroscopic Techniques for Enhanced Sensitivity and Resolution

The characterization of isotopically labeled compounds heavily relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). musechem.com Future advancements in these areas will significantly enhance the study of 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane.

In the realm of NMR, the low natural abundance and sensitivity of the ¹³C nucleus have historically posed challenges. nih.gov However, emerging techniques such as dynamic nuclear polarization (DNP) are capable of dramatically enhancing ¹³C NMR signals, by factors of up to 1000. mpg.de This increased sensitivity will allow for the analysis of smaller sample quantities and the detection of subtle spectral features that might otherwise be missed. For 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, this would facilitate more precise determination of ¹³C-¹³C coupling constants, providing valuable information about the molecule's conformation and electronic structure.

High-resolution mass spectrometry (HRMS) is another area of rapid advancement. nih.gov Modern HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer exceptional mass accuracy and resolution. This allows for the unambiguous determination of the isotopic composition of a molecule and the precise quantification of isotopologues in complex mixtures. nih.gov Such capabilities are essential for metabolic tracer studies where 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane might be used.

A comparison of the key features of these advanced spectroscopic techniques is presented in the table below.

| Spectroscopic Technique | Key Advancement | Benefit for 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane |

| ¹³C NMR Spectroscopy | Dynamic Nuclear Polarization (DNP) | Up to 1000-fold signal enhancement, enabling analysis of smaller samples and detection of subtle spectral details. |

| Cryogenically cooled probes | Increased signal-to-noise ratio for faster data acquisition. | |

| High-Resolution Mass Spectrometry (HRMS) | Orbitrap and FT-ICR technology | Unambiguous determination of isotopic composition and precise quantification in complex mixtures. |

| Tandem MS (MS/MS) | Structural elucidation of the labeled compound and its metabolites. |

Integration of Computational Chemistry with Isotopic Labeling Studies

The synergy between experimental isotopic labeling studies and computational chemistry is becoming increasingly important for a comprehensive understanding of molecular behavior.

Quantum mechanical (QM) calculations are powerful tools for predicting and interpreting kinetic isotope effects (KIEs). google.comwikipedia.org These calculations can model the potential energy surface of a reaction and determine the vibrational frequencies of reactants and transition states for different isotopologues. ethz.ch For 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, QM calculations could be employed to predict the KIEs for various reactions, such as its metabolic degradation. This would provide insights into the reaction mechanism at a molecular level. nih.gov The accuracy of these predictions is continually improving with the development of more sophisticated theoretical models and increased computational power.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the interactions of a labeled compound with its environment, such as a solvent or a biological macromolecule. For 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, MD simulations could be used to investigate how the isotopic labeling affects its binding to a receptor or an enzyme. These simulations can also help in understanding the influence of isotopic substitution on the conformational dynamics of the molecule.

Expansion of Tracer Applications to Novel Chemical and Biological Systems

Isotopically labeled compounds are invaluable as tracers in a wide range of scientific disciplines. solubilityofthings.com The unique isotopic signature of 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane makes it a potentially powerful tool for tracing the fate of tert-amyl methyl ether (TAME), a gasoline additive, in novel systems.

Future applications could include its use in environmental fate studies to track the degradation pathways of TAME in soil and water systems. youtube.com The specific labeling pattern would allow for the unambiguous identification of its metabolic products. In the field of metabolomics, this compound could be used to trace the flow of carbon atoms through metabolic pathways in various organisms. nih.govnih.gov The insights gained from such studies could be crucial for understanding the impact of TAME on biological systems. nih.govnih.gov

Challenges and Opportunities in Isotopic Labeling Research

Despite the significant progress, the field of isotopic labeling faces several challenges that also present opportunities for future research.

Challenges:

Synthetic Complexity and Cost: The synthesis of complex, multi-labeled compounds like 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane remains a significant hurdle due to the intricate synthetic routes and the high cost of isotopically enriched starting materials. chemicalsknowledgehub.commusechem.com

Analytical Sensitivity: While techniques like DNP-NMR are improving sensitivity, the detection of low-abundance isotopologues in complex biological matrices remains a challenge.

Data Interpretation: The large and complex datasets generated by modern analytical techniques require sophisticated bioinformatics tools for their effective analysis and interpretation. vanderbilt.edu

Opportunities:

Greener Synthesis: There is a growing need for the development of more sustainable and environmentally friendly methods for the synthesis of isotopically labeled compounds. adesisinc.com

Multimodal Imaging: Combining isotopic labeling with various imaging techniques could provide a more complete picture of the spatial and temporal distribution of labeled compounds in biological systems.

Standardization of Methods: The development of standardized protocols for the synthesis, purification, and analysis of isotopically labeled compounds would enhance the reproducibility and comparability of research findings across different laboratories.

The continued development of innovative methodologies and the pursuit of new research directions will undoubtedly unlock the full potential of specifically labeled compounds like 2-methoxy-2-(¹³C)methyl(1,4-¹³C₂)butane, leading to significant advances in both fundamental and applied sciences.

Q & A

Basic Questions

Q. What are the key synthetic routes for incorporating 13C isotopes into 2-methoxy-2-methylbutane, and how is isotopic purity ensured?

- Methodological Answer : Synthesis typically involves using 13C-enriched precursors (e.g., 13C-labeled methanol or methyl iodide for methoxy/methyl groups). Isotopic incorporation at positions 1 and 4 of the butane backbone may require custom Grignard or alkylation reactions. Purification via HPLC or column chromatography under inert conditions (e.g., nitrogen atmosphere) is critical. Isotopic purity (>99%) is verified using 13C NMR and high-resolution mass spectrometry (HRMS). For example, 13C NMR can distinguish isotopic shifts at 113C-methyl (δ ~20-25 ppm) and 1,4-13C2-butane (δ ~30-35 ppm) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 13C NMR : Identifies isotopic labeling sites and confirms methoxy/methyl group positions. DEPT-135 experiments clarify carbon hybridization.

- FT-IR : Validates functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for methoxy).

- HRMS : Measures exact mass to confirm isotopic enrichment (e.g., molecular ion [M+H]+ with expected 13C mass increments).

- Chromatography : HPLC with UV/RI detectors ensures chemical purity (>97%), as seen in catalog protocols for similar methoxy compounds .

Advanced Questions

Q. How can hyperpolarized 13C MRI leverage this compound to monitor metabolic flux in vivo?

- Methodological Answer : Hyperpolarization via dynamic nuclear polarization (DNP) enhances 13C signal sensitivity by >10,000×. After intravenous injection, real-time 13C MRSI tracks metabolic conversion (e.g., oxidation or ester hydrolysis). For instance, hyperpolarized [1,4-13C2]fumarate is used to image tumor necrosis via conversion to malate . Experimental design must include:

- Optimized Polarization Mixture : Radicals like trityl (e.g., AH111501) for DNP .

- Co-registration with 18F-FDG PET : Correlates glycolytic activity (18F-FDG uptake) with 13C metabolic pathways .

- Kinetic Modeling : Quantifies metabolic rates using time-resolved spectral data.

Q. What strategies resolve spectral overlap between 13C-labeled signals and endogenous carbon in complex biological matrices?

- Methodological Answer :

- Spectral Editing : Use selective excitation pulses (e.g., J-difference editing) to isolate 13C signals.

- Isotopic Dilution Assays : Introduce a 12C analog as an internal reference to distinguish labeled vs. natural abundance signals.

- High-Field NMR/MRI : Instruments ≥7 T improve spectral resolution, reducing peak overlap.

- Control Experiments : Compare spectra from labeled vs. unlabeled compound injections to identify background contributions .

Safety and Handling

- Storage : Store at -20°C in amber vials to prevent photodegradation and isotopic exchange, as recommended for similar 13C-labeled reagents .

- Waste Disposal : Segregate labeled waste and consult institutional EHS protocols for 13C disposal, aligning with guidelines for radioactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.